molecular formula C22H22ClN3O3 B11147279 N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1-benzofuran-2-carboxamide

N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1-benzofuran-2-carboxamide

Cat. No.: B11147279
M. Wt: 411.9 g/mol
InChI Key: OUQWWUKUKZICGD-UHFFFAOYSA-N
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Description

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of 1-benzofuran-2-carboxylic acid with 3-chlorophenylpiperazine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond . The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) under inert conditions to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with serotonin receptors, potentially acting as a serotonin antagonist . This interaction can modulate neurotransmitter levels in the brain, leading to its observed pharmacological effects. The benzofuran ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring and a piperazine moiety, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound for research in various therapeutic areas.

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H22ClN3O3/c23-17-5-3-6-18(15-17)25-10-12-26(13-11-25)21(27)8-9-24-22(28)20-14-16-4-1-2-7-19(16)29-20/h1-7,14-15H,8-13H2,(H,24,28)

InChI Key

OUQWWUKUKZICGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCNC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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